
9(10H)-Anthracenone, 1,3,4,8-tetrahydroxy-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9(10H)-Anthracenone, 1,3,4,8-tetrahydroxy-6-methyl- is a complex organic compound known for its unique chemical structure and properties. This compound is part of the anthracenone family, characterized by its anthracene backbone with various functional groups attached. The presence of multiple hydroxyl groups and a methyl group makes it a subject of interest in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone, 1,3,4,8-tetrahydroxy-6-methyl- typically involves multi-step organic reactions. One common method includes the hydroxylation of 9(10H)-anthracenone followed by methylation. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the correct placement of hydroxyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
9(10H)-Anthracenone, 1,3,4,8-tetrahydroxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of anthraquinones.
Reduction: Formation of anthracenols.
Substitution: Formation of various substituted anthracenones depending on the reagents used.
Applications De Recherche Scientifique
9(10H)-Anthracenone, 1,3,4,8-tetrahydroxy-6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of 9(10H)-Anthracenone, 1,3,4,8-tetrahydroxy-6-methyl- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its ability to undergo redox reactions can influence cellular oxidative stress levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4,6,8-tetrahydroxy-3-methyl-10H-anthracen-9-one
- 1,3,4,8-tetrahydroxy-6-methyl-10H-anthracen-9-one
Uniqueness
9(10H)-Anthracenone, 1,3,4,8-tetrahydroxy-6-methyl- is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61281-23-0 |
|---|---|
Formule moléculaire |
C15H12O5 |
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
1,3,4,8-tetrahydroxy-6-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C15H12O5/c1-6-2-7-4-8-13(10(17)5-11(18)14(8)19)15(20)12(7)9(16)3-6/h2-3,5,16-19H,4H2,1H3 |
Clé InChI |
GGXGGDLDZSNIET-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C(=C(C=C3O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14588963.png)

![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)
![4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid](/img/structure/B14588995.png)

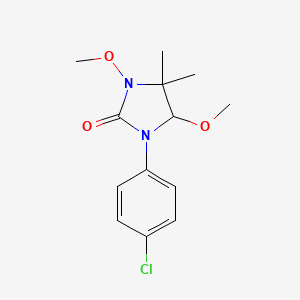
![3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide](/img/structure/B14589012.png)
![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)
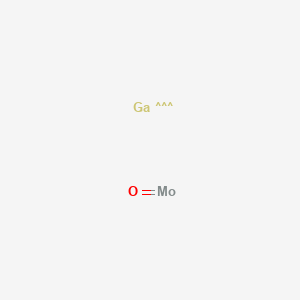
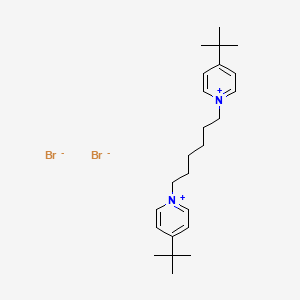
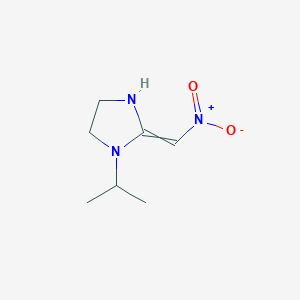

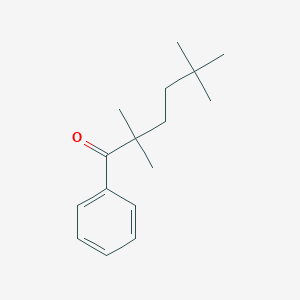
![2-[Dichloro(nitro)methyl]-1-methylimidazolidine](/img/structure/B14589047.png)
